molecular formula C17H15N3O2S B2754219 Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone CAS No. 1210244-81-7

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone

Cat. No.: B2754219
CAS No.: 1210244-81-7
M. Wt: 325.39
InChI Key: NYRAMYVTMKPFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiadiazole core, which is known for its electron-accepting properties, and a morpholino group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with appropriate reagents to introduce the morpholino and phenyl groups. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiadiazole core to its dihydro form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the morpholino or phenyl rings.

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: A simpler compound with similar electronic properties but lacking the morpholino and phenyl groups.

    Benzo[c][1,2,5]oxadiazole: Another heterocyclic compound with similar structural features but different electronic properties due to the presence of an oxygen atom instead of sulfur.

    4,7-Dibromobenzo[c][1,2,5]thiadiazole: A precursor in the synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone.

Uniqueness

This compound is unique due to the combination of its benzothiadiazole core and the morpholino group attached to a phenyl ring. This combination imparts distinct electronic properties and potential biological activities that are not observed in simpler or structurally different compounds .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(13-6-7-14-15(10-13)19-23-18-14)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRAMYVTMKPFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.